![molecular formula C6H5ClN2O3 B1488185 4-Chloro-2-methoxy-5-nitropyridine CAS No. 955395-98-9](/img/structure/B1488185.png)
4-Chloro-2-methoxy-5-nitropyridine
Overview
Description
“4-Chloro-2-methoxy-5-nitropyridine” is a chemical compound with the molecular formula C6H5ClN2O3 . It is a white to light yellow to yellow powder or crystals .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methoxy-5-nitropyridine” consists of a pyridine ring with a chlorine atom at the 4th position, a methoxy group at the 2nd position, and a nitro group at the 5th position .
Physical And Chemical Properties Analysis
“4-Chloro-2-methoxy-5-nitropyridine” is a white to light yellow to yellow powder or crystals . Other physical and chemical properties such as melting point, boiling point, density, etc., are not specified in the search results.
Scientific Research Applications
Protein Tyrosine Kinase Inhibitors
4-Chloro-2-methoxy-5-nitropyridine: is utilized in the synthesis of pyrrolopyridones , which are compounds that have potential as protein tyrosine kinase inhibitors. These inhibitors can play a significant role in targeted cancer therapies, as they can interfere with specific enzymes that promote cell growth and survival .
Chemical Synthesis Studies
This compound may serve as a precursor or intermediate in broader chemical synthesis studies. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials or pharmaceuticals .
Continuous Flow Synthesis
The compound might be applicable in continuous flow synthesis processes to minimize the accumulation of energetic and potentially explosive intermediates, thus enhancing safety and scalability in industrial chemical production .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organoboron reagents used in this process.
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 4-Chloro-2-methoxy-5-nitropyridine likely interacts with its targets through a process of oxidative addition and transmetalation . The palladium catalyst donates electrons to form a new Pd–C bond during oxidative addition, while the organoboron reagents are transferred from boron to palladium during transmetalation .
Result of Action
The molecular and cellular effects of 4-Chloro-2-methoxy-5-nitropyridine’s action are likely related to its role in the Suzuki–Miyaura cross-coupling reaction . By facilitating the formation of carbon-carbon bonds, it may contribute to the synthesis of complex organic compounds.
properties
IUPAC Name |
4-chloro-2-methoxy-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHWJHZGZXCVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxy-5-nitropyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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